1-Methyl-1H-indazole-6-carboxamide
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Overview
Description
1-Methyl-1H-indazole-6-carboxamide is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form the N–N bond in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the nitrogen and carbon atoms in the indazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
1-Methyl-1H-indazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indazole-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
1H-Indazole: Shares the core indazole structure but lacks the methyl and carboxamide groups.
2H-Indazole: Another tautomeric form of indazole with different chemical properties.
Indole: A structurally related compound with a fused benzene and pyrrole ring.
Uniqueness: 1-Methyl-1H-indazole-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxamide groups contribute to its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1-methylindazole-6-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-12-8-4-6(9(10)13)2-3-7(8)5-11-12/h2-5H,1H3,(H2,10,13) |
InChI Key |
RTQSGFPORXVPJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(=O)N)C=N1 |
Origin of Product |
United States |
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